Cas no 178408-12-3 (Carbamodithioic acid,(4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester (9CI))

Carbamodithioic acid,(4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester (9CI) structure
178408-12-3 structure
Product Name:Carbamodithioic acid,(4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester (9CI)
CAS No:178408-12-3
MF:C15H19NO2S2
MW:309.446861505508
CID:180841
PubChem ID:3075360
Update Time:2025-04-19

Carbamodithioic acid,(4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester (9CI) Chemical and Physical Properties

Names and Identifiers

    • Carbamodithioic acid,(4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester (9CI)
    • benzyl N-(4,4-dimethyl-3-oxopentanoyl)carbamodithioate
    • benzyl (4,4-dimethyl-3-oxopentanoyl)dithiocarbamate
    • Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester
    • Phenylmethyl (4,4-dimethyl-1,3-dioxopentyl)carbamodithioate
    • tert-Butyl ester of N-para-benzyldithioformylmalonamide
    • N-benzylsulfanylcarbothioyl-4,4-dimethyl-3-oxo-pentanamide
    • DTXSID40170478
    • 178408-12-3
    • Inchi: 1S/C15H19NO2S2/c1-15(2,3)12(17)9-13(18)16-14(19)20-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,18,19)
    • InChI Key: XMAZPOZDXQGUAZ-UHFFFAOYSA-N
    • SMILES: S(C(NC(CC(C(C)(C)C)=O)=O)=S)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 309.08587
  • Monoisotopic Mass: 309.086
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 369
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 104Ų

Experimental Properties

  • Density: 1.19
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.585
  • PSA: 46.17
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